8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate is a bicyclic organic compound with the molecular formula C₁₂H₁₈O₅. This compound is characterized by its unique bicyclo[4.2.0]octane structure, which includes two methoxy groups and an acetate ester. It is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclo[4.2.0]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Oxidation to Form the Ketone:
Acetylation: The final step involves acetylation of the hydroxyl group to form the acetate ester, typically using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient separation and purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and KMnO₄.
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethoxy-5-oxobicyclo(4.2.0)octane: Lacks the acetate group, which may affect its reactivity and applications.
5-Oxobicyclo(4.2.0)oct-1-yl acetate: Lacks the methoxy groups, potentially altering its chemical properties and biological activity.
8-Methoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate: Contains only one methoxy group, which may influence its reactivity and interactions.
Uniqueness
8,8-Dimethoxy-5-oxobicyclo(4.2.0)oct-1-yl acetate is unique due to the presence of both methoxy groups and the acetate ester, which confer distinct chemical and physical properties. These features make it a versatile compound in various research and industrial applications.
Properties
CAS No. |
63876-85-7 |
---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(8,8-dimethoxy-5-oxo-1-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C12H18O5/c1-8(13)17-11-6-4-5-10(14)9(11)7-12(11,15-2)16-3/h9H,4-7H2,1-3H3 |
InChI Key |
OPLKKLZDAMJIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCCC(=O)C1CC2(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.